Antiproliferative agent-45

Hypoxia-Responsive Prodrugs Pancreatic Cancer 2-Nitroimidazole

Antiproliferative agent-45, also denoted as compound 9 or 2c, is a hypoxia-sensitive dual prodrug that leverages a 2-nitroimidazole trigger to selectively release two cytotoxic payloads (a PYG inhibitor and gemcitabine) under low-oxygen conditions characteristic of solid tumors. Distinct from conventional single-payload prodrugs, this dual-release architecture aims to achieve enhanced tumor selectivity and potential mitigation of drug resistance.

Molecular Formula C30H25Cl2F2N9O10S
Molecular Weight 812.5 g/mol
Cat. No. B12369293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiproliferative agent-45
Molecular FormulaC30H25Cl2F2N9O10S
Molecular Weight812.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F)NC(=O)C(CN4C=CN=C4[N+](=O)[O-])NC(=O)C5=CC6=C(N5)C(=C(S6)Cl)Cl
InChIInChI=1S/C30H25Cl2F2N9O10S/c31-20-21-18(54-23(20)32)9-15(37-21)24(46)38-16(10-41-8-6-35-27(41)43(50)51)25(47)36-14-3-1-13(2-4-14)12-52-29(49)40-19-5-7-42(28(48)39-19)26-30(33,34)22(45)17(11-44)53-26/h1-9,16-17,22,26,37,44-45H,10-12H2,(H,36,47)(H,38,46)(H,39,40,48,49)/t16-,17+,22+,26+/m0/s1
InChIKeyOLEIWIUFIMEEIA-BCFCWJPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Antiproliferative Agent-45: Hypoxia-Selective Dual Prodrug for Targeted Cancer Research Procurement


Antiproliferative agent-45, also denoted as compound 9 or 2c, is a hypoxia-sensitive dual prodrug that leverages a 2-nitroimidazole trigger to selectively release two cytotoxic payloads (a PYG inhibitor and gemcitabine) under low-oxygen conditions characteristic of solid tumors [1]. Distinct from conventional single-payload prodrugs, this dual-release architecture aims to achieve enhanced tumor selectivity and potential mitigation of drug resistance [1]. The molecule, bearing the chemical formula C30H25Cl2F2N9O10S (MW 812.5), serves as a specialized research tool for investigating hypoxia-targeted therapeutic strategies .

Why Generic Antiproliferative Agents Cannot Replace Antiproliferative Agent-45 in Hypoxia-Focused Research


Procurement for hypoxia-targeted oncology studies cannot rely on generic substitution with other antiproliferative agents (e.g., agent-44, agent-46, agent-48). Antiproliferative agent-45 possesses a distinct hypoxia-responsive dual-prodrug architecture that fundamentally differentiates its mode of activation and drug release [1]. In contrast, agents like antiproliferative agent-46 (a CK2 inhibitor with IC50 5.75 μM on U87 cells) or agent-44 (a proliferation inhibitor with IC50 range 1.61–2.02 μM) lack the 2-nitroimidazole hypoxia-sensing moiety and operate through distinct, non-oxygen-dependent mechanisms . Consequently, substitution would yield data confounded by variable activation kinetics, cellular selectivity, and therapeutic payload profiles, invalidating comparisons or continuation of established hypoxia-targeted research protocols.

Quantitative Evidence for Antiproliferative Agent-45: Hypoxia-Dependent Potency, TNBC Selectivity, and Mechanism of Action


Hypoxia-Dependent Antiproliferative Activity in Pancreatic Cancer Cells

Antiproliferative agent-45 exhibits a pronounced hypoxia-dependent antiproliferative effect on human pancreatic cells, a feature not shared by non-hypoxia-sensitive antiproliferative agents [1]. The primary literature indicates significant antiproliferative effects under hypoxic conditions with markedly reduced efficacy in normoxia [1]. While quantitative IC50 values for this specific model were not reported in the primary abstract, the qualitative differential in activity between oxygen states defines its utility as a hypoxia-selective tool compound [1].

Hypoxia-Responsive Prodrugs Pancreatic Cancer 2-Nitroimidazole Drug Delivery

Selective Cytotoxicity Against Aggressive Triple-Negative Breast Cancer Cells

Antiproliferative agent-45 (as compound 2c) demonstrates a high degree of selectivity for the aggressive MDA-MB-231 triple-negative breast cancer (TNBC) cell line over the MCF-7 breast cancer cell line, with an IC50 of 7.9 μM against MDA-MB-231 and no activity against MCF-7 at concentrations up to 50 μM [1]. In comparison, antiproliferative agent-48 shows broader but less selective activity against TNBC, inhibiting MDA-MB-231 with an IC50 of 5.4 μM but also affecting MCF-7 cells (IC50 18 μM) . Antiproliferative agent-37 is extremely potent but non-selective, inhibiting MDA-MB-231 with an IC50 of 0.018 μM and MCF-7 with an IC50 of 0.14 μM [2].

Triple-Negative Breast Cancer TNBC MDA-MB-231 Selective Cytotoxicity

G2/M Cell Cycle Arrest and Apoptosis Induction in TNBC Cells

Antiproliferative agent-45 (as compound 2c) induces G2/M-phase cell cycle arrest and dose-dependent apoptosis in MDA-MB-231 cells, as confirmed by flow cytometric analysis of phosphatidylserine externalization [1]. While antiproliferative agent-48 and agent-37 also induce G2/M arrest, agent-45's mechanism is distinguished by its alkaloid-like tricyclic scaffold synthesized via bridging Ritter reaction, which confers unique chemical properties compared to the structurally disparate agent-48 and agent-37 [1][2].

Cell Cycle Arrest Apoptosis G2/M Phase MDA-MB-231

Chemical Stability of the Dual-Prodrug Architecture

Antiproliferative agent-45 (prodrug 9) demonstrates stability against both chemical and enzymatic hydrolysis under normal physiological conditions, with activation requiring chemical reduction of the nitro group on the imidazole moiety under hypoxic conditions [1]. This stability profile is a direct consequence of its dual-prodrug design and distinguishes it from non-prodrug antiproliferative agents that lack this conditional activation mechanism [1].

Prodrug Stability Chemical Hydrolysis Enzymatic Stability 2-Nitroimidazole

Optimal Research Applications for Antiproliferative Agent-45 Based on Differential Evidence


Hypoxia-Targeted Drug Delivery and Tumor Microenvironment Studies

Investigation of tumor-selective drug activation in hypoxic solid tumor models. The hypoxia-dependent antiproliferative activity of agent-45, coupled with its dual-prodrug stability under normoxic conditions, makes it an ideal tool compound for studying hypoxia-responsive drug delivery systems and tumor microenvironment pharmacology [1].

Triple-Negative Breast Cancer (TNBC) Selective Cytotoxicity and Mechanistic Studies

Evaluation of selective cytotoxic mechanisms in TNBC versus hormone receptor-positive breast cancer models. Agent-45's selective activity against MDA-MB-231 cells (IC50 7.9 μM) with minimal effect on MCF-7 cells (IC50 > 50 μM) enables precise dissection of TNBC-specific pathways and resistance mechanisms [2].

Cell Cycle Regulation and G2/M Checkpoint Analysis

Analysis of G2/M cell cycle arrest and apoptosis induction pathways in cancer cells. Agent-45's defined mechanism of inducing G2/M arrest and dose-dependent apoptosis via phosphatidylserine externalization provides a reliable positive control for cell cycle studies and screening of novel checkpoint modulators [2].

Dual-Payload Prodrug Design and Structure-Activity Relationship Studies

Synthesis and evaluation of dual-prodrug analogs for hypoxia-selective cancer therapy. The unique dual-release architecture of agent-45, which simultaneously delivers a PYG inhibitor and gemcitabine, serves as a valuable reference compound for medicinal chemistry programs aimed at developing next-generation hypoxia-activated prodrugs [1].

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